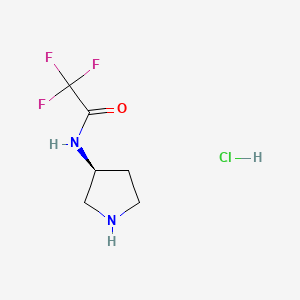

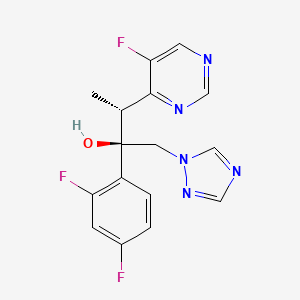

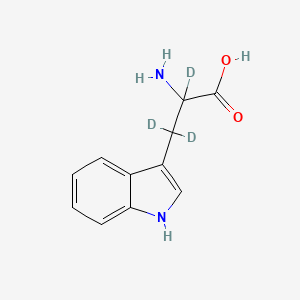

![molecular formula C15H14N4 B589237 (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 905580-86-1](/img/structure/B589237.png)

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains an indenyl group, a pyrrolopyrimidine group, and an amine group. Indenyl compounds are often used in organic synthesis and pharmaceuticals . Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the indenyl and pyrrolopyrimidine groups. These groups are both cyclic and planar, which could lead to interesting intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, which is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make the compound more polar .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Research has explored the broader synthetic applications and bioavailability of the pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting their wide range of applicability. These scaffolds have been intensively investigated due to their challenging structural existence, with a focus on the application of hybrid catalysts for the synthesis of various derivatives through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

Pyrimidine derivatives, including those similar to (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, are noted for their broad range of biological and medicinal applications. These include serving as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. Additionally, they have various applications in the biological and medicinal fields, such as being components of optical sensors (Jindal & Kaur, 2021).

Wirkmechanismus

Target of Action

The primary targets of this compound are Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound acts as a dual inhibitor of PDE4 and AChE . It binds to the active sites of these enzymes, preventing them from performing their functions. This leads to an increase in the levels of cAMP and acetylcholine in the cells, which can enhance cognitive and memory functions.

Result of Action

The compound’s action results in improved cognitive and memory functions, as evidenced by its potential use in the treatment of Alzheimer’s disease (AD) . It also exhibits neuroprotective effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1S)-2,3-dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c1-2-4-11-10(3-1)5-6-13(11)19-15-12-7-8-16-14(12)17-9-18-15/h1-4,7-9,13H,5-6H2,(H2,16,17,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNSDOGOYDQGLY-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=NC=NC4=C3C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730671 |

Source

|

| Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905580-86-1 |

Source

|

| Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

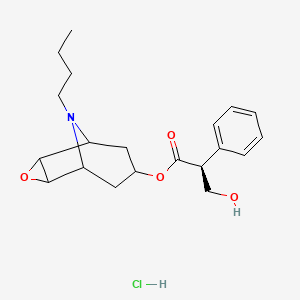

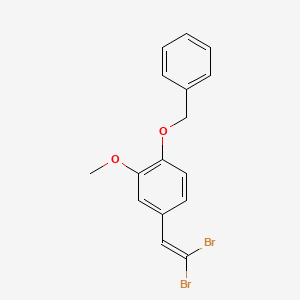

![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)